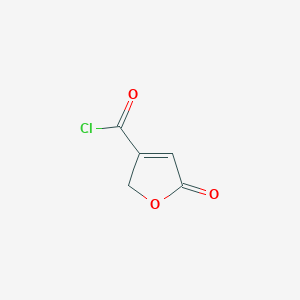

5-Oxo-2,5-dihydrofuran-3-carbonyl chloride

説明

5-Oxo-2,5-dihydrofuran-3-carbonyl chloride is a reactive heterocyclic compound featuring a five-membered dihydrofuran ring with a ketone group at position 5 and a carbonyl chloride substituent at position 3. This structure renders it highly electrophilic, making it a valuable intermediate in organic synthesis for introducing the 5-oxo-dihydrofuran moiety into complex molecules. These analogs share the 5-oxo-2,5-dihydrofuran core but differ in substituents, which critically influence their reactivity and applications.

特性

CAS番号 |

64124-99-8 |

|---|---|

分子式 |

C5H3ClO3 |

分子量 |

146.53 g/mol |

IUPAC名 |

5-oxo-2H-furan-3-carbonyl chloride |

InChI |

InChI=1S/C5H3ClO3/c6-5(8)3-1-4(7)9-2-3/h1H,2H2 |

InChIキー |

MJCYPRKNBMEPDZ-UHFFFAOYSA-N |

正規SMILES |

C1C(=CC(=O)O1)C(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s distinctiveness lies in its carbonyl chloride group at position 3 , contrasting with ester, hydroxyl, or protected substituents in analogs. For example:

- (S)-2-((R)-3,4-Bis(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl dodecanoate (5d): Features 3,4-bis(benzyloxy) groups and a dodecanoate ester .

- (S)-1-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl dioleate (3f) : Contains 3,4-bis(4-methoxybenzyloxy) substituents and oleate esters .

- (S)-2-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl acrylate (5c) : Includes acrylate and methoxybenzyloxy groups .

The carbonyl chloride in the target compound replaces these bulkier substituents, significantly enhancing its reactivity toward nucleophiles (e.g., amines, alcohols) compared to ester derivatives.

Reactivity Profiles

- 5-Oxo-2,5-dihydrofuran-3-carbonyl Chloride : The acyl chloride group enables direct nucleophilic acyl substitutions without requiring coupling reagents (e.g., DCC, DMAP), which are essential for ester-containing analogs like 5d or 3f . This reactivity simplifies synthetic workflows but necessitates anhydrous handling.

- Ester Derivatives (e.g., 5d, 3f) : These require activating agents (e.g., DCC, DMAP) for further functionalization, increasing synthetic steps but offering better stability under ambient conditions .

Data Table: Comparative Analysis

Research Findings and Practical Implications

- Stability : Ester derivatives (e.g., 5d, 3f) exhibit greater stability than the target compound, as evidenced by their characterization as colorless oils with well-resolved NMR spectra . The acyl chloride’s hygroscopic nature likely limits its shelf life.

- Synthetic Efficiency : The target compound’s reactivity could reduce reliance on coupling agents, streamlining syntheses of bioactive molecules (e.g., prostaglandin analogs or antifungals) that incorporate the 5-oxo-dihydrofuran scaffold.

- Spectroscopic Differences : The carbonyl chloride group would likely produce distinct ¹³C NMR shifts (e.g., ~170–180 ppm for C=O) compared to ester carbonyls (~165–175 ppm) in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。